molecular formula C22H17FN2O3S B11226113 6-allyl-N-(2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-(2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11226113
M. Wt: 408.4 g/mol
InChI Key: UAEWUDXNPZXPRF-UHFFFAOYSA-N
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Description

6-allyl-N-(2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives This compound is characterized by its unique structure, which includes an allyl group, a fluorophenyl group, and a thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-(2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazine Ring: The initial step involves the formation of the thiazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with sulfur and a base under controlled conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide is reacted with the thiazine intermediate in the presence of a base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is reacted with the thiazine intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine is reacted with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-allyl-N-(2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-allyl-N-(2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving thiazine derivatives.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 6-allyl-N-(2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of certain genes, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-allyl-N-(2-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C22H17FN2O3S

Molecular Weight

408.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H17FN2O3S/c1-2-13-25-20-12-11-15(22(26)24-19-9-5-4-8-18(19)23)14-17(20)16-7-3-6-10-21(16)29(25,27)28/h2-12,14H,1,13H2,(H,24,26)

InChI Key

UAEWUDXNPZXPRF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3F)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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